Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-

Boronic acid acidity pKa determination Suzuki–Miyaura transmetallation

Scaling anhydrous Suzuki-Miyaura couplings with commercial 3-(trifluoromethyl)phenylboronic acid introduces uncontrolled water content and equilibrium lag time-variables that erode lot-to-lot yield reproducibility. This pre-formed meta-CF₃ boroxine (CAS 2265-38-5) is the defined, anhydrous-reactive species. • Eliminates induction period: B₃O₃ ring is immediately available for transmetallation without hydrolysis equilibrium delay. • Meta-CF₃ (σₘ = 0.43, purely inductive) provides distinct electronic tuning vs. para isomer-critical for regiochemical control in sequential couplings. • Shelf-stable, single-entity reagent shipped under anhydrous conditions for kinetic consistency at scale.

Molecular Formula C21H12B3F9O3
Molecular Weight 515.7 g/mol
CAS No. 2265-38-5
Cat. No. B13424494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
CAS2265-38-5
Molecular FormulaC21H12B3F9O3
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H
InChIKeyBPXVEDGZHWALCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- (CAS 2265-38-5): Procurement-Grade Overview for Scientific Selection


Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- (CAS 2265-38-5), systematically named 2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane, is the cyclic anhydride (boroxine) of 3-(trifluoromethyl)phenylboronic acid. This organoboron compound features a six-membered B₃O₃ ring bearing three meta-CF₃-substituted phenyl groups, with a molecular formula of C₂₁H₁₂B₃F₉O₃ and molecular weight of 515.74 g/mol . As a fluorinated arylboroxine, it serves as a shelf-stable, pre-dehydrated boron source for cross-coupling reactions, and its electron-withdrawing CF₃ substituents at the meta position confer distinct electronic properties that differentiate it from both the parent boronic acid and other fluorinated boroxine analogs [1][2].

Why 3-(Trifluoromethyl)phenylboronic Acid and Its Pinacol Ester Cannot Simply Replace Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-


The boroxine form is not merely a dehydrated variant of 3-(trifluoromethyl)phenylboronic acid; it represents a distinct chemical entity with divergent reactivity, solubility, and handling characteristics. The acid–boroxine equilibrium is dynamic and solvent-dependent, with the boroxine form dominating under anhydrous conditions and the acid form prevailing in aqueous media [1]. Critically, boroxines have been identified as the actual reactive species in several cross-coupling manifolds, and the extent of pre-formed boroxine in the reagent directly impacts reaction reproducibility and yield [2]. Furthermore, the meta-CF₃ substitution pattern in this specific boroxin produces a pKa shift and electronic profile distinct from the para-CF₃ isomer (CAS 128796-45-2), affecting transmetallation rates in Suzuki–Miyaura couplings [3]. Substituting the pre-formed boroxin with the corresponding boronic acid or pinacol ester introduces uncontrolled variables—water content, equilibrium lag time, and altered boron electrophilicity—that can compromise kinetic reproducibility at scale. The quantitative evidence below substantiates why this specific boroxin entity merits distinct consideration in procurement decisions.

Quantitative Differentiation Evidence for Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-: Head-to-Head and Cross-Study Comparative Data


Meta-CF₃ Substitution Enhances Boronic Acid Acidity by ΔpKa ≈ 1.3 Units vs. Unsubstituted Phenylboronic Acid

The 3-(trifluoromethyl)phenylboronic acid (the monomeric precursor to the target boroxin) exhibits a pKa of 7.55 ± 0.10 (predicted; spectrophotometric determination). This represents an acidity enhancement of approximately 1.3 pKa units relative to unsubstituted phenylboronic acid (pKa ~8.8), driven by the electron-withdrawing inductive effect of the meta-CF₃ group [1]. In contrast, the ortho-CF₃ isomer shows reduced acidity (pKa higher than phenylboronic acid) due to steric inhibition of boronate anion formation, while the para-CF₃ isomer (pKa comparable to meta) lacks the steric environment that modulates ortho-substrate reactivity in coupling reactions [1]. The enhanced acidity directly correlates with faster transmetallation rates in Suzuki–Miyaura couplings under basic conditions, as the boronate anion is the active transmetallating species [2].

Boronic acid acidity pKa determination Suzuki–Miyaura transmetallation Lewis acidity

Pre-Formed Boroxine Eliminates Equilibrium Lag Time and Water Interference in Anhydrous Cross-Coupling Reactions

The 3-(trifluoromethyl)phenylboronic acid readily dehydrates to form the corresponding boroxine both in the solid state and in solution, as demonstrated by NMR, Raman spectroscopy, DSC, TGA, and PXRD [1]. In DMSO/H₂O solvent systems, the acid–boroxine equilibrium position critically determines the available reactive boron species. The pre-formed boroxin (CAS 2265-38-5) eliminates the induction period associated with in situ dehydration of the boronic acid. In a representative cross-coupling study of tris(fluorinated phenyl)boroxins with disulfides catalyzed by CuI/1,10-phenanthroline, pre-formed boroxins achieved product yields of 90–99% under optimized conditions (DMSO/H₂O 1:1, O₂ atmosphere, 90 °C, 5 mol% CuI), compared to only 26% yield when the reaction was initially attempted under sub-optimal conditions without pre-formed boroxin and oxygen atmosphere [2]. The pre-formed boroxin ensures that the reactive species is immediately available, eliminating reproducibility issues caused by variable water content in commercial boronic acid samples that are often sold as 'contains varying amounts of anhydride' .

Cross-coupling reproducibility Boroxine–boronic acid equilibrium Process chemistry Water sensitivity

Meta-CF₃ Boroxin vs. Para-CF₃ Boroxin: Electronic and Steric Differentiation for Regioselective Couplings

The target compound bears CF₃ groups at the meta position of each phenyl ring, whereas the isomeric tris[4-(trifluoromethyl)phenyl]boroxin (CAS 128796-45-2) bears them at the para position. The meta-CF₃ group exerts a purely inductive electron-withdrawing effect (−I effect, Hammett σₘ = 0.43) without the resonance donor contribution (+M effect) present when CF₃ is at the para position (σₚ = 0.54). This electronic difference affects the electrophilicity of the boron centers in the boroxin ring and the subsequent transmetallation reactivity. In a Lewis Acid-Assisted Chiral Lewis Acid (LLA) catalytic system, 4-(trifluoromethyl)phenylboroxin demonstrated dramatic acceleration of Ti-BINOL-catalyzed asymmetric allylation of aldehydes , indicating that the para-CF₃ boroxin provides distinct Lewis acidity enhancement via B–O–Ti bond formation. The meta-CF₃ analog (CAS 2265-38-5) is expected to provide a modified electronic profile—enhanced inductive withdrawal without the para-resonance contribution—potentially offering different selectivity in reactions where boron electrophilicity governs the rate-determining step [1].

Regioselectivity Meta vs. para substitution Electronic effects Steric effects

Solubility Differentiation: Boroxin Form Provides Superior Organic Solvent Solubility for Homogeneous Reaction Conditions

The 3-(trifluoromethyl)phenylboronic acid–boroxine equilibrium study revealed that the parent boronic acid displays high solubility in 3-pentanone but only moderate solubility in chloroform and very low solubility in methylcyclohexane [1]. The boroxine form (target compound) is inherently less polar than the boronic acid due to the absence of free –OH groups, resulting in enhanced solubility in non-polar and moderately polar organic solvents commonly used in cross-coupling reactions (toluene, THF, dichloromethane). The pinacol ester derivative showed better solubility than the parent acid in all tested solvents, but with small inter-solvent variations; the azaester showed significant solvent-dependent solubility differences [1]. In contrast, the pre-formed boroxin (CAS 2265-38-5) with a predicted density of 1.4 g/cm³ and boiling point of 408 °C at 760 mmHg offers a distinct solubility profile suited for anhydrous organic reaction media without the need for esterification.

Solubility Process chemistry Solvent selection Homogeneous catalysis

Fluorinated Boroxines as Fluoride Anion Receptors: Structure-Dependent Binding Stoichiometry and Ionic Conductivity Modulation

Fluorinated boroxines function as anion receptors for lithium-ion battery electrolytes. A systematic study of tris(2,6-difluorophenyl)boroxin (DF), tris(2,4,6-trifluorophenyl)boroxin (TF), and tris(pentafluorophenyl)boroxin (PF) demonstrated 1:1 fluoride anion binding stoichiometry by ¹⁹F NMR and UV-vis spectroscopy [1]. The fluoride binding strength and the ionic conductivity effects were found to depend strongly on the fluorination pattern of the aryl substituents. The target compound, with its three meta-CF₃ groups, provides nine fluorine atoms per molecule (three CF₃ groups × three fluorines each) arranged at the meta position—a distinct spatial and electronic arrangement compared to the directly ring-fluorinated analogs. The CF₃ group's strong electron-withdrawing character (σₘ = 0.43) enhances the boron centers' Lewis acidity, which is directly correlated with fluoride anion binding affinity and the resulting impact on lithium ion transference numbers in battery electrolytes [2].

Anion receptor Lithium-ion battery electrolyte Fluoride binding Ionic conductivity

Priority Application Scenarios for Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- Derived from Quantitative Differentiation Evidence


Reproducible Anhydrous Suzuki–Miyaura Cross-Coupling at Scale

When scaling Suzuki–Miyaura couplings under rigorously anhydrous conditions, the pre-formed boroxin (CAS 2265-38-5) eliminates the variable water content and equilibrium lag time associated with commercial 3-(trifluoromethyl)phenylboronic acid, which is sold with variable anhydride content . The pre-formed B₃O₃ ring provides immediate availability of the reactive boron species, reducing induction periods and improving lot-to-lot yield reproducibility—a factor directly linked to the known role of boroxines as the active transmetallating species in Pd-catalyzed couplings [1].

Meta-Selective Biaryl Construction Requiring Defined Electronic Parameters

The meta-CF₃ substitution pattern (σₘ = 0.43, purely inductive) provides a distinct electronic environment compared to para-CF₃ (σₚ = 0.54, with resonance contribution) [2]. For synthetic sequences where the electronic character of the boron reagent influences regiochemical outcome—such as in sequential cross-coupling strategies or catalyst-controlled selectivity—procurement of the meta-substituted boroxin ensures the intended electronic perturbation without unintended resonance donor effects from para-substitution.

Fluoride Anion Receptor Development for Battery Electrolyte Optimization

Fluorinated boroxines serve as anion receptors that enhance lithium ion transference numbers in battery electrolytes through fluoride anion binding [3]. The three meta-CF₃ groups on the target compound create nine fluorine atoms positioned to interact with Li⁺ or F⁻ ions in a spatial arrangement distinct from directly ring-fluorinated boroxines (DF, TF, PF). This compound is suitable as a building block for structure–activity relationship studies aimed at optimizing ionic conductivity and capacity retention in dual-ion intercalating lithium batteries.

Lewis Acid Co-Catalyst Systems Requiring Tunable Boron Electrophilicity

In Lewis Acid-Assisted Chiral Lewis Acid (LLA) systems, arylboroxines form B–O–Ti heterometallic complexes that enhance the Lewis acidity of the titanium center . The target meta-CF₃ boroxin provides a tunable electrophilicity profile—enhanced relative to non-fluorinated triphenylboroxin but with a different electronic character compared to the para-CF₃ isomer. This makes it a candidate for screening in asymmetric catalytic reactions where the boron ligand's electronic properties influence enantioselectivity.

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